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2(5H)-Furanone, 5-methyl-5-phenyl-

Cat. No.: B13796299
CAS No.: 53774-21-3
M. Wt: 174.20 g/mol
InChI Key: JNYXOXHKFXEQMJ-UHFFFAOYSA-N
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Description

The Pervasive Significance of the Furanone Scaffold in Organic and Medicinal Chemistry Research

The furanone structure, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in both organic and medicinal chemistry. researchgate.netbenthamscience.com This structural motif is present in a multitude of natural and synthetic compounds, making it a critical pharmacophore for the development of new therapeutic agents. researchgate.netresearchgate.net The versatility of the furanone scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied biological activities. benthamscience.com

In the realm of medicinal chemistry, furanone-containing compounds have demonstrated a broad spectrum of pharmacological effects. benthamscience.com These include analgesic, anti-inflammatory, anticancer, anticonvulsant, antibacterial, antifungal, antioxidant, and anti-tuberculosis properties. researchgate.netbenthamscience.com The ability of furanone derivatives to inhibit bacterial communication systems, known as quorum sensing, has been a significant area of investigation, particularly in the context of combating biofilm formation by pathogenic bacteria. researchgate.netnih.gov

From an organic chemistry perspective, furanones serve as valuable synthetic intermediates. researchgate.net Their reactive nature allows them to be precursors for the synthesis of a wide array of other heterocyclic compounds. researchgate.netresearchgate.net The study of their synthesis methodologies is a dynamic area of research, with ongoing efforts to develop more efficient and novel routes to these important molecules. benthamscience.comresearchgate.net

Historical Trajectories and Milestones in 2(5H)-Furanone Research

Research into 2(5H)-furanones, also known as butenolides, has a rich history, with interest fueled by their presence in natural products and their diverse biological activities. researchgate.netunipi.it Over the past few decades, the chemistry of 2(5H)-furanones has seen significant expansion, leading to numerous reviews on the topic. researchgate.netunipi.it

Early research often focused on the isolation and characterization of naturally occurring 2(5H)-furanones. For instance, some of these compounds are known to be active ingredients in traditional Chinese medicines. foreverest.net A significant milestone in the field was the discovery that certain brominated 2(5H)-furanone derivatives can interfere with bacterial quorum sensing, a finding that has spurred extensive research into their potential as antimicrobial agents. unipi.it

Synthetic methodologies have also evolved over time. An early and notable method for preparing the parent butenolide was developed by Price and Judge. orgsyn.org Subsequent research has focused on creating more efficient and scalable synthesis procedures. orgsyn.org The oxidation of furfural (B47365) to produce 2(5H)-furanone represents another important synthetic advancement. researchgate.netrsc.org More recent research has explored the synthesis of chiral 2(5H)-furanones and their use in creating new, complex molecules. foreverest.net

Specific Research Context and Importance of 2(5H)-Furanone, 5-methyl-5-phenyl- Derivatives

The specific compound, 2(5H)-Furanone, 5-methyl-5-phenyl-, and its derivatives are of particular interest due to the combination of the furanone core with methyl and phenyl substituents. The presence of a phenyl group at the 5-position can enhance the compound's interaction with biological molecules. ontosight.ai

Research into derivatives of this structure has explored their potential in various applications. For example, the synthesis of novel bis-2(5H)-furanone derivatives has been investigated for their anticancer properties. nih.gov Studies have shown that some of these derivatives can induce cell cycle arrest in cancer cells and interact with DNA, suggesting a potential mechanism of action. nih.gov

Furthermore, the structural features of 5-substituted 2(5H)-furanones make them valuable for creating new materials. For instance, the synthesis of novel fluorescent organic dyes based on a 3(2H)-furanone skeleton with a phenyl group at the 5-position has been reported, highlighting the potential of these compounds in materials science. rsc.orgelsevierpure.com The ongoing research into the synthesis and biological activity of 2(5H)-furanone derivatives, including those with 5-methyl-5-phenyl substitution, continues to be a promising area for the discovery of new therapeutic agents and functional materials. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of the parent compound, 2(5H)-Furanone, and the related 5-methyl derivative.

Research Findings on Furanone Derivatives

The following table outlines selected research findings on various furanone derivatives, highlighting their diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B13796299 2(5H)-Furanone, 5-methyl-5-phenyl- CAS No. 53774-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53774-21-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-5-phenylfuran-2-one

InChI

InChI=1S/C11H10O2/c1-11(8-7-10(12)13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

JNYXOXHKFXEQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis of 2 5h Furanone, 5 Methyl 5 Phenyl

Strategic Approaches to the 2(5H)-Furanone Ring System

The construction of the 2(5H)-furanone core, an unsaturated γ-lactone, can be achieved through various strategic disconnections. Key methods include building the ring through annulation, oxidizing heterocyclic precursors, or forming the cyclic structure via intramolecular cyclization reactions.

Chemo- and Regioselective Annulation Strategies

Annulation strategies, which involve the formation of a new ring onto a pre-existing molecular fragment, offer a powerful and convergent approach to the furanone skeleton. The control of chemo- and regioselectivity is paramount in these reactions to ensure the desired isomer is formed.

An effective method for γ-lactone synthesis involves the iron-catalyzed regioselective annulation of alkenes with α-halocarboxylic acids. nih.gov This approach avoids the need for ligands and additives, providing a direct route to various γ-lactones in good yields. nih.gov Another powerful strategy is the copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides, which uses molecular oxygen as the terminal oxidant to afford γ-lactones with broad substrate applicability. organic-chemistry.org

Furthermore, tandem reactions that combine multiple bond-forming events in a single operation provide an efficient pathway. For example, a base-mediated tandem acyl shift/cyclization/decarbonylation of aroylmethyl 2-alkynoates has been developed for the synthesis of 4,5-disubstituted furan-2(5H)-ones. researchgate.net This method forms both a carbon-oxygen and a carbon-carbon bond in one step. researchgate.net Such strategies highlight the importance of designing multi-step sequences that proceed with high selectivity to build molecular complexity efficiently.

Catalytic Oxidation of Precursors (e.g., Furfural) to 2(5H)-Furanones

The oxidation of readily available furan-based platform molecules, particularly furfural (B47365) derived from biomass, is a sustainable and highly attractive route to 2(5H)-furanones. nih.govnih.gov This transformation can be achieved using various catalytic systems, each with distinct advantages in terms of selectivity, efficiency, and reaction conditions.

Hydrogen peroxide is a commonly employed green oxidant. In combination with trifluoroacetic acid (TFA) as a homogeneous catalyst, it can convert furfural to 2(5H)-furanone with yields up to 52%. nih.gov Heterogeneous catalysts are also highly effective. For instance, a bimetallic CuMoO₄ catalyst has demonstrated excellent performance, achieving 99% furfural conversion and yielding up to 66% 2(5H)-furanone by carefully regulating the reaction conditions. unipi.it The synergy between the copper and molybdenum species is crucial for the high catalytic efficiency. unipi.it

Other notable catalytic systems include sulfated zirconia, which facilitates the Baeyer–Villiger oxidation of furfural with hydrogen peroxide, leading to 2(5H)-furanone along with other products like 5-hydroxy-2(5H)-furanone. nih.gov Electrocatalytic methods have also emerged, using catalysts like copper sulfide (B99878) (CuS) nanosheets to oxidize furfural to 5-hydroxy-2(5H)-furanone with high selectivity. researchgate.net

Table 1: Comparison of Catalytic Systems for the Oxidation of Furfural to 2(5H)-Furanones and Derivatives

Catalyst System Oxidant Key Product(s) Yield/Selectivity Reference
Trifluoroacetic Acid (TFA) 30% H₂O₂ 2(5H)-Furanone 52% isolated yield nih.gov
CuMoO₄ Peroxymonosulfate (PMS) 2(5H)-Furanone, Maleic Acid Up to 66% yield (furanone) unipi.it
Sulfated Zirconia H₂O₂ 2(5H)-Furanone, 5-hydroxy-2(5H)-furanone Significant amounts generated nih.gov
CuS Nanosheets H₂O (Electrocatalytic) 5-hydroxy-2(5H)-furanone 83.6% selectivity researchgate.net

Ring-Closing Metathesis and Other Cyclization Reactions

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of unsaturated rings. organic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, is highly effective for synthesizing 5- to 7-membered rings and is tolerant of a wide range of functional groups, including the ethers and esters inherent to furanone precursors. organic-chemistry.orgresearchgate.net RCM has been successfully applied to the synthesis of various heterocycles, including furans. researchgate.net The driving force for the reaction is often the entropically favorable release of a small volatile molecule, such as ethylene, from the cyclization of a diene precursor. organic-chemistry.org

Beyond RCM, other cyclization methods are pivotal for γ-lactone synthesis. The intramolecular trapping of a ketene (B1206846) intermediate, generated from the oxidation of an alkynyl boronate, by an adjacent hydroxyl group provides a direct route to the lactone ring. organic-chemistry.org Similarly, palladium-catalyzed intramolecular cyclization of homoallylic alcohols offers a one-step synthesis of γ-lactones under mild conditions. organic-chemistry.org An efficient and regioselective approach for constructing γ-lactone glycosides has also been reported via a novel debenzylative lactonization (DBL) reaction from unprotected aldoses. numberanalytics.com

Specific Synthetic Routes to 5-methyl-5-phenyl-2(5H)-Furanone and its Core Analogues

The synthesis of furanones with specific substitution patterns, such as the 5-methyl-5-phenyl motif, requires tailored strategies that can precisely install these groups. The following sections detail methodologies applicable to the construction of this target and its close structural analogues.

Ketene Thioacetal Routes for γ-Lactone Formation

The use of ketene thioacetals provides a versatile entry into the synthesis of γ-lactones. This methodology has been successfully applied to the preparation of a positional isomer of the target compound, 3-methyl-5-phenyl-2(5H)-furanone. youtube.com The general strategy involves the reaction of a ketene thioacetal with a suitable electrophile, followed by hydrolysis and cyclization to form the lactone ring. The sulfur-containing groups facilitate key carbon-carbon bond formations and can be readily removed or transformed in subsequent steps. This route highlights how functionalized acyclic precursors can be strategically cyclized to generate substituted furanone rings. youtube.com

Routes Involving Magnesium Enolates and Cyanohydrins

The combination of magnesium enolates and cyanohydrins represents a powerful, though less direct, strategic approach to highly substituted γ-lactones. Magnesium enolates, typically generated from esters or ketones, are potent nucleophiles for carbon-carbon bond formation. Cyanohydrins, formed by the addition of cyanide to an aldehyde or ketone, are versatile intermediates that contain both a hydroxyl group and a nitrile moiety on the same carbon. youtube.com

A plausible synthetic pathway towards 5-methyl-5-phenyl-2(5H)-furanone can be envisioned starting from acetophenone (B1666503). Acetophenone can be converted to its corresponding cyanohydrin, 2-hydroxy-2-phenylpropanenitrile, via reaction with a cyanide source. youtube.com The nitrile group of the cyanohydrin can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid (atropic acid). youtube.com This α-hydroxy acid is a key building block.

Separately, a magnesium enolate can be used to perform a conjugate addition to an α,β-unsaturated carbonyl compound. For instance, the reaction of a magnesium enolate with an appropriate Michael acceptor, followed by trapping with an electrophile and subsequent cyclization, can construct the lactone ring. A more direct application of organomagnesium chemistry involves the reaction of a Grignard reagent with a γ-keto ester. For the target molecule, the reaction of methylmagnesium bromide (a Grignard reagent) with ethyl 4-oxo-4-phenylbutanoate would form a tertiary alcohol intermediate, which upon acidic workup would readily cyclize to furnish the desired 5-methyl-5-phenyl-2(5H)-furanone.

Table 2: Chemical Compounds Mentioned

Compound Name
2(5H)-Furanone
5-methyl-5-phenyl-2(5H)-furanone
3-methyl-5-phenyl-2(5H)-furanone
5-hydroxy-2(5H)-furanone
Furfural
Hydrogen peroxide
Trifluoroacetic acid
Maleic Acid
Copper Molybdate (CuMoO₄)
Peroxymonosulfate
Sulfated Zirconia
Copper Sulfide (CuS)
Titanium Silicate (B1173343)
Ethylene
Acetophenone
2-hydroxy-2-phenylpropanenitrile (Acetophenone cyanohydrin)
Atropic acid (2-phenylpropenoic acid)
Methylmagnesium bromide

Ti-Mediated Aldol (B89426) Addition and Cyclocondensation for 5-Aryl-Substituted Furanones

A highly effective one-pot method for synthesizing 5-aryl-substituted 2(5H)-furanones involves a titanium tetrachloride (TiCl₄)-mediated direct aldol addition followed by an acid-induced cyclocondensation. researchgate.netresearchgate.net This strategy provides a direct annulation process to construct the furanone ring. researchgate.netrsc.org

The process begins with a TiCl₄-promoted direct aldol addition between a ketone and an α,α-dimethoxyketone. researchgate.net For the synthesis of a 5-phenyl substituted furanone, a ketone like acetophenone would be reacted with an α,α-dimethoxyketone. For instance, the reaction of 1-(4-bromophenyl)ethan-1-one with 1,1-dimethoxypropan-2-one proceeds smoothly at -78 °C to yield the aldol adduct in high yield (82%). researchgate.net This adduct then undergoes an acid-induced cyclocondensation to form the final 2(5H)-furanone structure. researchgate.net This one-pot annulation method is notable for its efficiency and its ability to introduce aryl groups, including those suitable for further functionalization like bromo- or tosyloxyphenyl groups, at the 5-position of the furanone core. researchgate.netresearchgate.net

The reaction mechanism leverages the Lewis acidity of TiCl₄ to facilitate the aldol addition. The subsequent cyclocondensation, promoted by acid, leads to the formation of the stable furanone ring. This methodology has been successfully applied to the synthesis of various di- and trialkyl-substituted 2(5H)-furanones. researchgate.net

Derivatization and Functionalization Strategies for 2(5H)-Furanone, 5-methyl-5-phenyl- Scaffold

The 5-methyl-5-phenyl-2(5H)-furanone scaffold is a versatile platform for further chemical modifications. These derivatizations allow for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Introduction of Heteroatom-Containing Functionalities (N-, S-, O-nucleophiles)

The electrophilic nature of the 2(5H)-furanone ring allows for reactions with various heteroatom nucleophiles.

Nitrogen Nucleophiles : The reaction of 2(5H)-furanones with nitrogen-containing nucleophiles can proceed via different pathways depending on the reaction conditions and the specific nucleophile used. butlerov.com For instance, the furanone ring can react in its acyclic form with primary amino groups, such as those in amino acids, leading to the formation of lactams. nih.gov The reaction with hydrazine (B178648) can lead to the formation of pyridazin-3(2H)-one derivatives. butlerov.com

Sulfur Nucleophiles : Thiolation reactions, particularly with aromatic thiols, can be used to introduce sulfur functionalities onto the furanone ring. These reactions are often carried out under basic conditions and can proceed with high regioselectivity, affording 4-thiosubstituted products. nih.gov The resulting thioethers can be further oxidized to sulfones using oxidizing agents like hydrogen peroxide in acetic acid. nih.gov

Oxygen Nucleophiles : Phenols and their derivatives serve as effective O-nucleophiles in reactions with 2(5H)-furanone derivatives, leading to the formation of 5-phenoxy derivatives in high yields. nih.gov

The table below summarizes the outcomes of reacting 2(5H)-furanone derivatives with various nucleophiles.

Nucleophile TypeReagent ExampleProduct TypeReference
Nitrogen (N)Amino AcidsLactams nih.gov
Nitrogen (N)HydrazinePyridazin-3(2H)-ones butlerov.com
Sulfur (S)Aromatic Thiols4-Thiosubstituted furanones nih.gov
Oxygen (O)Substituted Phenols5-Phenoxy furanones nih.gov

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be applied to functionalize the 2(5H)-furanone scaffold. libretexts.org This palladium-catalyzed reaction typically couples an organoboron compound with a halide or triflate. libretexts.org

To apply this to the 5-methyl-5-phenyl-2(5H)-furanone system, a precursor such as 5-(4-bromophenyl)-5-methyl-2(5H)-furanone could be synthesized. The bromine atom on the phenyl ring can then serve as a handle for the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position. researchgate.netresearchgate.net The reaction is valued for its tolerance of many functional groups and its effectiveness in creating biaryl structures. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

This approach has been successfully used for the γ-arylation of substituted silyl-activated butenolides, demonstrating its utility in creating diverse aryl-lactone structures. researchgate.net

Modifications at the C-3 and C-4 Positions of the Furanone Ring

The C-3 and C-4 positions of the furanone ring are also amenable to functionalization, allowing for the synthesis of a wide array of derivatives.

C-4 Position : As mentioned previously, the C-4 position is susceptible to nucleophilic attack by thiols, leading to 4-thiosubstituted products. nih.gov

C-3 Position : The introduction of substituents at the C-3 position can be more challenging. One reported method involves the generation of a lithiated furan (B31954) species which can then react with an electrophile like methyl iodide to introduce a methyl group at the C-3 position. orgsyn.org This demonstrates a pathway for the alkylation of the furanone ring at this specific carbon.

The table below highlights examples of modifications at the C-3 and C-4 positions.

PositionReaction TypeReagentResulting Functional GroupReference
C-4Nucleophilic SubstitutionAromatic ThiolThioether nih.gov
C-3Alkylation via LithiationMethyl IodideMethyl orgsyn.org

Stereoselective Synthesis of Chiral 2(5H)-Furanone Derivatives

The synthesis of specific stereoisomers of 2(5H)-furanone derivatives is crucial, as biological activity is often dependent on the stereochemistry of the molecule. The C-5 carbon of 5-methyl-5-phenyl-2(5H)-furanone is a chiral center.

Stereoselective synthesis can be achieved by using chiral auxiliaries derived from natural products like l-menthol (B7771125) or l-borneol. nih.gov For example, the acid-catalyzed reaction of mucochloric or mucobromic acid with l-menthol can produce 5-(l)-menthyloxy-2(5H)-furanones as a mixture of diastereomers. These diastereomers, which differ in the configuration at the C-5 atom, can then be separated, often by recrystallization, to isolate a pure stereoisomer. nih.gov Subsequent reactions on this chirally pure scaffold, such as thiolation and oxidation, can proceed while retaining the stereochemical integrity at the C-5 center, leading to the formation of optically active 2(5H)-furanone sulfones. nih.gov The absolute configuration of these chiral centers can be confirmed using techniques like single-crystal X-ray diffraction. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 5h Furanone, 5 Methyl 5 Phenyl Derivatives

Electrophilic and Nucleophilic Reactivity at the Furanone Ring Atoms

The electronic nature of the 2(5H)-furanone ring is characterized by an electron-deficient carbonyl carbon (C2) and electrophilic character at the C4 and C5 positions, influenced by conjugation and the electronegativity of the ring oxygen. This makes the furanone system susceptible to a range of nucleophilic and electrophilic reactions. researchgate.netresearchgate.net

The carbonyl carbon (C2) of the furanone ring is inherently electrophilic due to the polarization of the carbon-oxygen double bond. byjus.com This makes it a prime target for nucleophilic addition reactions. masterorganicchemistry.commsu.edu Strong nucleophiles can attack the C2 carbon directly, leading to the formation of a tetrahedral alkoxide intermediate. byjus.com For weaker nucleophiles, the reaction often requires acid catalysis to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbon. byjus.com

Common nucleophilic additions at the C2 position include:

Reactions with Amines: Primary amines react with the carbonyl group to form imine derivatives after a series of steps involving nucleophilic attack, proton transfer, and dehydration. byjus.com

Reactions with Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals. Further reaction can yield acetals. byjus.com

Reactions with Cyanide: The cyanide ion, a potent nucleophile, attacks the C2 carbon to form cyanohydrins. byjus.com

These reactions highlight the fundamental electrophilicity of the C2 position, which is a key aspect of the reactivity of all 2(5H)-furanones.

The reactivity at the other carbon centers of the furanone ring is diverse, involving both substitution and addition pathways, often dependent on the specific derivative and reaction conditions.

Reactivity at C3 and C4: The C=C double bond between C3 and C4 is susceptible to various addition reactions. Furthermore, in derivatives bearing leaving groups (like halogens), these positions become sites for nucleophilic substitution.

Suzuki Coupling: Dihalo-2(5H)-furanones can undergo palladium-catalyzed Suzuki coupling reactions with phenylboronic acid. This has been shown to introduce phenyl groups at both the C3 and C4 positions, demonstrating a powerful method for C-C bond formation at the furanone core. nih.gov

Nucleophilic Substitution at C4: Halogenated furanones are versatile precursors for introducing a variety of functional groups at the C4 position. Thiolation with aromatic thiols in the presence of a base occurs regioselectively at C4. nih.gov Other nucleophiles like sodium azide (B81097) and potassium selenocyanate (B1200272) also react at the C4 carbon, displacing a halogen atom. nih.gov

Michael Addition: The C4 position can also act as an electrophilic site in Michael additions, particularly in chiral derivatives, leading to the formation of new C-N or C-C bonds. nih.gov

Reactivity at C5: The C5 position is often substituted with a hydroxyl, alkoxy, or other leaving group, making it susceptible to nucleophilic substitution.

Nucleophilic Substitution: Phenols and other O-nucleophiles can displace leaving groups at C5, such as a methyl carbonate group, to form 5-phenoxy derivatives in high yield. nih.gov

Arylation and Alkylation: In the presence of Lewis or Brønsted acids, 5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes, forming a new C-C bond at the C5 carbon in a reaction that can be viewed as an electrophilic aromatic substitution on the arene. nih.gov The C5 position can also be alkylated through reactions like the Mukaiyama aldol (B89426) reaction. nih.gov

Anionoid Elimination: During electrochemical reduction, a key pathway involves the elimination of the substituent from the C5 position of the lactone ring. researchgate.netresearchgate.net

The table below summarizes some key reactions at the C3, C4, and C5 positions of furanone derivatives.

Position(s)Reaction TypeReagents/ConditionsProduct Type
C3 & C4 Suzuki CouplingPhenylboronic acid, Pd catalyst, PTC3,4-Diphenyl-2(5H)-furanone derivative
C4 ThiolationAromatic thiols, base4-Thiosubstituted-2(5H)-furanone
C4 Azide SubstitutionSodium azide (NaN₃)4-Azido-2(5H)-furanone derivative
C5 O-Nucleophile SubstitutionSubstituted phenols, promoter5-Phenoxy-2(5H)-furanone derivative
C5 ArylationArenes, Lewis/Brønsted acid5-Aryl-2(5H)-furanone derivative
C5 Alkylation (Mukaiyama)Silylated enol ethers, Lewis acid5-Alkylated-2(5H)-furanone derivative

Ring Transformations and Rearrangement Pathways of 2(5H)-Furanones

The 2(5H)-furanone scaffold is not merely a static core but can undergo significant structural changes, leading to the formation of different heterocyclic systems. researchgate.net These transformations are valuable in synthetic chemistry for accessing diverse molecular architectures. researchgate.net

Transformation to Pyridazinones: When treated with hydrazine (B178648) or its derivatives in acidic solutions at elevated temperatures, the 2(5H)-furanone ring can be transformed into a 3(2H)-pyridazinone ring system. nih.gov This reaction involves the initial attack of the nitrogen nucleophile and subsequent ring opening and re-cyclization.

Transformation to Lactams (Pyrrolinones): Reaction with ammonia (B1221849) can convert a 3,4-dichloro-5-methoxy-2(5H)-furanone into a 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. This transformation replaces the ring oxygen with a nitrogen atom, converting the furanone into a lactam. nih.gov

Rearrangement of Furanone Carboxamides: In the presence of excess base, 2,5-dihydro-2-oxofuran-3-carboxamides can undergo a novel rearrangement to yield 4,5-dihydro-4-oxo-2-(phenylamino)-3-furancarboxylic acids. documentsdelivered.com

Synthesis of 3(2H)-Furanones: An intramolecular reaction involving a γ-keto allylic alcohol can be used to synthesize highly functionalized 3(2H)-furanones, which represents a formal rearrangement and cyclization pathway. nih.gov

Redox Chemistry of 2(5H)-Furanone, 5-methyl-5-phenyl- Derivatives

The redox chemistry of 2(5H)-furanones involves both the oxidation of the ring or its substituents and the reduction of the lactone system.

While the furanone ring itself can be formed via the oxidation of precursors like furfural (B47365) researchgate.net, its derivatives can undergo further oxidation, particularly at substituent groups.

A key example is the oxidation of sulfur-containing furanone derivatives. Chiral 4-arylsulfanyl-2(5H)-furanones can be selectively oxidized to their corresponding sulfones. nih.gov This transformation is typically achieved using an excess of hydrogen peroxide in acetic acid at room temperature. The resulting chiral 2(5H)-furanone sulfones are stable, crystalline solids whose structures have been confirmed by methods including IR, NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov This oxidation significantly alters the electronic properties and biological activity of the molecule. nih.gov

The reduction of the 2(5H)-furanone ring can proceed via several pathways, depending on the reagents and the specific substrate. Electrochemical methods have proven particularly useful for investigating these reductive processes. researchgate.net

Cyclic voltammetry studies on 5-thio-substituted 3,4-dichloro-2(5H)-furanones in acetonitrile (B52724) have shown that the predominant pathway for electrochemical reduction is the anionoid elimination of the substituent from the C5 position. researchgate.netresearchgate.net A competing pathway, the elimination of a chloride ion, becomes more significant for derivatives with different substituents, such as a 5-ethylsulfanyl group. researchgate.net

Electrochemical reduction can also be employed as a synthetic tool. For instance, 5-alkoxy-3-chloro-2(5H)-furanones have been synthesized by the electrochemical reduction of 5-alkoxy derivatives of mucochloric acid on a lead electrode, using acetic acid as a proton donor. researchgate.net

Stability Studies and Degradation Pathways of the Compound

The stability of the 2(5H)-furanone ring system is a critical aspect of its chemical profile, influencing its persistence and potential transformations under various conditions. While specific experimental studies on the stability and degradation of 2(5H)-Furanone, 5-methyl-5-phenyl- are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on structurally related γ-lactones and furanone derivatives. The stability of this compound is primarily influenced by the inherent reactivity of the α,β-unsaturated lactone core, as well as the steric and electronic effects of the 5-methyl and 5-phenyl substituents.

General Stability of 2(5H)-Furanones

The 2(5H)-furanone scaffold is a prominent structural motif in numerous natural products and synthetic compounds. However, certain derivatives, particularly halogenated ones, are known for their limited stability in aqueous solutions. The reactivity of the furanone ring can be attributed to the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack, leading to ring-opening reactions.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of 2(5H)-furanone and its derivatives. These theoretical approaches help in predicting the molecule's geometry at its minimum energy state and calculating various electronic properties that govern its stability.

Hydrolytic Degradation

The principal degradation pathway for lactones, including 2(5H)-furanones, is hydrolysis, which can be catalyzed by either acid or base. This process involves the cleavage of the ester bond in the lactone ring to form a γ-hydroxy carboxylic acid.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of γ-lactones typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. The rate of this reaction is influenced by the substituents on the lactone ring. For 2(5H)-Furanone, 5-methyl-5-phenyl-, the presence of a bulky phenyl group and a methyl group at the 5-position likely introduces significant steric hindrance around the carbonyl group. This steric crowding can be expected to slow down the rate of nucleophilic attack compared to unsubstituted or less substituted γ-lactones.

Acid-Catalyzed Hydrolysis:

In acidic media, the hydrolysis mechanism can be more complex, potentially involving either a unimolecular (AAC1) or bimolecular (AAC2) pathway. The AAC2 mechanism, which is more common for γ-lactones, involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The transition from an AAC2 to an AAC1 mechanism can occur as the acidity of the medium increases. hw.ac.uk The electronic effects of the 5-phenyl group, being electron-withdrawing, could potentially influence the rate of acid-catalyzed hydrolysis by affecting the protonation equilibrium of the carbonyl oxygen.

Studies on the hydrolysis of various lactones have shown that both steric and electronic factors of substituents play a crucial role in determining the reaction rates. nih.gov For instance, the reactivity of β-lactones was observed to decrease with the introduction of a methyl substituent due to its electron-donating effect. nih.gov

Thermal and Photochemical Stability

Information regarding the specific thermal and photochemical degradation pathways of 2(5H)-Furanone, 5-methyl-5-phenyl- is limited. However, the α,β-unsaturated system in the furanone ring suggests a potential for photochemical reactions, such as [2+2] cycloadditions or rearrangements, upon exposure to UV light. The generation of furanones can occur through various processes, including oxidation reactions and the Maillard reaction during heating, suggesting that the reverse degradation processes are also plausible under certain thermal conditions. researchgate.net

Inferred Degradation Pathways

Based on the general chemistry of γ-lactones and the influence of its specific substituents, the primary degradation pathway for 2(5H)-Furanone, 5-methyl-5-phenyl- under aqueous conditions is expected to be hydrolysis.

Table 1: Postulated Degradation Products of 2(5H)-Furanone, 5-methyl-5-phenyl-

Degradation PathwayIntermediate/ProductChemical Name
Hydrolysis4-Hydroxy-4-methyl-4-phenyl-2-butenoic acid

The initial product of hydrolysis would be the corresponding γ-hydroxy carboxylic acid. The stability of this open-chain product would then depend on the specific environmental conditions.

It is important to note that this discussion is based on established principles of lactone reactivity and data from analogous structures. Definitive stability data and a complete elucidation of the degradation pathways for 2(5H)-Furanone, 5-methyl-5-phenyl- would necessitate specific experimental studies under controlled conditions (e.g., varying pH, temperature, and light exposure).

Biological and Bio Inspired Research Applications of 2 5h Furanone, 5 Methyl 5 Phenyl Derivatives

Investigation of Antimicrobial Activities

The antimicrobial properties of 2(5H)-furanone derivatives have been a primary area of research, with studies exploring their efficacy against a range of microbial pathogens.

In Vitro Antibacterial Efficacy Against Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial activity of 2(5H)-furanone derivatives against various bacterial strains. For instance, a novel derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), has shown biocidal properties with minimum inhibitory and bactericidal concentrations (MIC and MBC) of 10 and 40 mg/L, respectively, against both methicillin-resistant and -susceptible Staphylococcus aureus. nih.gov This compound exhibited highly specific activity against Gram-positive bacteria, including S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus, at concentrations of 8–16 μg/mL, while Gram-negative bacteria such as K. pneumoniae, S. marcescens, P. aeruginosa, and E. coli remained unaffected even at 128 μg/mL. nih.gov

Another study on optically active sulfur-containing 2(5H)-furanone derivatives revealed that a compound designated as 26 , which possesses a sulfonyl group and an l-borneol moiety, demonstrated notable activity against S. aureus and B. subtilis with MIC values of 8 μg/mL. nih.gov In contrast, thioether derivatives of 2(5H)-furanone were found to be inactive against Gram-positive bacteria at concentrations up to 64 μg/mL. researchgate.net The introduction of different functional groups to the furanone core has been shown to significantly influence the antibacterial potency of these derivatives.

Table 1: In Vitro Antibacterial Activity of Selected 2(5H)-Furanone Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
F105 Staphylococcus aureus 10 nih.gov
F105 Staphylococcus epidermidis 8-16 nih.gov
F105 Bacillus cereus 8-16 nih.gov
F105 Bacillus subtilis 8-16 nih.gov
F105 Micrococcus luteus 8-16 nih.gov
Compound 26 Staphylococcus aureus 8 nih.gov
Compound 26 Bacillus subtilis 8 nih.gov

Antifungal Activities and Spectrum of Action

In addition to their antibacterial properties, certain 2(5H)-furanone derivatives have demonstrated antifungal activity. A series of racemic 3-phenyl-5-methyl-2H,5H-furan-2-ones, related to the natural product (-)-incrustoporine, were synthesized and evaluated for their antifungal effects. nih.gov These compounds, particularly those with specific substituents on the phenyl ring, displayed activity against filamentous fungi. One derivative showed activity against Absidia corymbifera comparable to the standard antifungal drug ketoconazole (B1673606), with a minimum inhibitory concentration (MIC) of 31.25 micromol/L. nih.gov In terms of micrograms per milliliter, this derivative was more potent (7.6 microg/mL) than ketoconazole (16.6 microg/mL). nih.gov

The 2(5H)-furanone derivative F105 has also been reported to exhibit moderate antifungal activity against some strains of Candida albicans. nih.gov Furthermore, it has been shown to act synergistically with common antifungal agents like fluconazole (B54011) and terbinafine, reducing their MICs by four-fold. nih.gov Another derivative, F131, containing an l-borneol fragment, has also shown activity against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected 2(5H)-Furanone Derivatives

Compound Fungal Strain MIC Reference
3-phenyl-5-methyl-2H,5H-furan-2-one derivative Absidia corymbifera 31.25 µmol/L nih.gov
F105 Candida albicans 32–256 µg/mL researchgate.net
F131 Candida albicans 8-16 µg/mL (MBPC) mdpi.com

Biofilm Formation Inhibition and Interference with Quorum Sensing Systems

A significant aspect of the antimicrobial research on 2(5H)-furanone derivatives is their ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.govnih.gov

Several synthetic furanones have been shown to inhibit biofilm formation by a variety of bacteria. nih.gov The mechanism of action for many of these derivatives against Gram-negative bacteria involves interference with quorum sensing (QS) systems, which are cell-to-cell communication networks that regulate gene expression, including genes involved in biofilm formation. nih.govnih.govnih.govresearchgate.net Furanones can interfere with autoinducer molecules, such as N-acyl-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative QS systems. nih.govnih.gov For example, some furanones competitively replace AHLs from their receptor, LuxR. nih.gov

In Gram-positive bacteria, where AHL-mediated signaling is absent, the mechanism of biofilm inhibition by furanones is less clear, though some studies suggest an effect on their QS systems as well. nih.gov For instance, certain furanone derivatives have been shown to suppress biofilm formation by S. epidermidis and B. subtilis. nih.govnih.gov The derivative F105 has demonstrated pronounced activity against biofilm-embedded S. aureus. nih.gov Another study showed that sulfur-containing derivatives of 2(5H)-furanone, F12, F15, and F94, repressed biofilm formation in B. subtilis at a concentration of 10 μg/ml. nih.gov

Molecular Targets and Mechanistic Studies of Antimicrobial Action (e.g., Metal Ion Chelation, ROS Generation)

Research into the molecular mechanisms underlying the antimicrobial action of 2(5H)-furanone derivatives has revealed several potential targets and modes of action. One proposed mechanism is the generation of reactive oxygen species (ROS). The antimicrobial activity of F105 against S. aureus has been linked to the production of ROS, which can lead to damage of intracellular proteins and the cell membrane. nih.gov This membrane damage results in a decrease in the membrane potential of the bacterial cells. nih.gov

Another aspect of their mechanism of action is their ability to penetrate the biofilm matrix. A fluorescently labeled analog of F105, F145, was observed to diffuse throughout all layers of a mature S. aureus biofilm, indicating its ability to reach and act on the embedded bacterial cells. nih.gov

Exploration of Anti-proliferative and Cytotoxic Effects (In Vitro Studies)

Beyond their antimicrobial properties, derivatives of 2(5H)-furanone have been investigated for their potential as anticancer agents.

Efficacy Against Cancer Cell Lines

Several studies have evaluated the in vitro cytotoxicity of 2(5H)-furanone derivatives against various cancer cell lines. A series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) were synthesized and tested against the non-small cell lung cancer cell line A549. nih.gov Derivatives with a branched alkoxy substituent at the C-5 position showed the highest anticancer properties. Two compounds, 12 and 15 , exhibited the best selectivity towards A549 cells and were found to induce G2 phase cell cycle arrest and caspase-independent cell death. nih.gov

Another study focused on new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core. nih.gov One of these compounds, 4e , displayed significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM and showed low toxicity towards normal human cells. nih.gov Mechanistic studies revealed that this compound induced S-phase cell cycle arrest in C6 cells and could interact with DNA, suggesting that DNA may be a potential target. nih.gov

Furthermore, silyl (B83357) derivatives of mucobromic acid (MBA), which has a furan-2(5H)-one core, have been investigated for their anticancer activity. mdpi.com Three out of four novel silyl derivatives showed better antiproliferative activity than the parent compound across multiple cancer cell lines, with colon cancer cells being particularly sensitive. mdpi.com

Table 3: Cytotoxic Activity of Selected 2(5H)-Furanone Derivatives Against Cancer Cell Lines

Compound Cancer Cell Line IC50 Mechanism of Action Reference
Compound 12 A549 (Non-small cell lung cancer) Not specified G2 phase cell cycle arrest, caspase-independent cell death nih.gov
Compound 15 A549 (Non-small cell lung cancer) Not specified G2 phase cell cycle arrest, caspase-independent cell death nih.gov
Compound 4e C6 (Glioma) 12.1 µM S-phase cell cycle arrest, DNA interaction nih.gov
Silyl derivative 3a HCT-116 (Colon cancer) 1.3 µM Not specified mdpi.com
Silyl derivative 3d HCT-116 (Colon cancer) 1.6 µM Not specified mdpi.com

Conceptual Molecular Interactions

The biological activity of 5-methyl-5-phenyl-2(5H)-furanone derivatives is underpinned by their ability to engage in various molecular interactions with biological macromolecules. These interactions, which can range from covalent bonding to non-covalent associations, are crucial for their therapeutic and disruptive effects on cellular processes.

Enzyme Inhibition:

Derivatives of the 2(5H)-furanone scaffold are recognized for their capacity to inhibit the function of critical cellular enzymes. While direct studies on 5-methyl-5-phenyl-2(5H)-furanone are limited, research on analogous furanone structures provides a conceptual framework. For instance, furanone-containing compounds have been identified as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov The inhibitory mechanism often involves the interaction of the furanone ring with the active site of the enzyme. The electrophilic nature of the α,β-unsaturated lactone system in the furanone ring makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, within the enzyme's active site, leading to irreversible inhibition. The 5-phenyl group of 5-methyl-5-phenyl-2(5H)-furanone could further enhance binding affinity through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the enzyme's binding pocket.

DNA Interactions:

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of 5-methyl-5-phenyl-2(5H)-furanone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the molecular scaffold influence biological activity, guiding the design of more potent and selective compounds.

While comprehensive SAR studies specifically for 5-methyl-5-phenyl-2(5H)-furanone derivatives are not extensively documented, general SAR principles for the 2(5H)-furanone class can be extrapolated. The reactivity and biological activity of these compounds are significantly influenced by the substituents on the furanone ring. mdpi.com

Table 1: General Structure-Activity Relationships for 2(5H)-Furanone Derivatives

Position of SubstitutionInfluence on Biological ActivityExample of Substituent Effect
C3 and C4 Halogenation at these positions often enhances cytotoxic and antimicrobial activity. researchgate.netDihalo-derivatives show increased reactivity and ability to inhibit bacterial growth. mdpi.comnih.gov
C5 The nature of the substituent at C5 significantly impacts lipophilicity and steric interactions with target biomolecules.The presence of a phenyl group can facilitate π-π stacking interactions, while the methyl group can influence solubility and binding pocket fit.
C5 (Stereochemistry) The stereochemistry at a chiral C5 center can be critical for biological activity, leading to stereoisomers with different potencies. nih.govChiral furanone sulfones with specific stereochemistry exhibit potent antimicrobial activity. nih.gov

For 5-methyl-5-phenyl-2(5H)-furanone, the key structural features for SAR studies would revolve around the phenyl ring. The introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. For instance, hydroxyl or methoxy (B1213986) groups could introduce hydrogen bonding capabilities, while halogen atoms could alter lipophilicity and potentially engage in halogen bonding.

Role in Enzyme Modulation and Disruption of Biochemical Pathways

The ability of 5-methyl-5-phenyl-2(5H)-furanone derivatives to modulate enzyme activity and disrupt biochemical pathways is a cornerstone of their therapeutic potential. By interfering with key cellular processes, these compounds can exert effects such as inducing programmed cell death (apoptosis) in cancer cells or inhibiting microbial growth.

The α,β-unsaturated lactone moiety is a key pharmacophore that can react with nucleophilic residues in enzymes, leading to their inactivation. This mechanism is implicated in the anticancer and antimicrobial activities of many furanone derivatives. For example, derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone have been shown to inhibit key enzymes like kinases and topoisomerase I. nih.gov

The disruption of biochemical pathways can also occur through non-covalent interactions. As previously mentioned, 2(5H)-furanone sesquiterpenes have been identified as inhibitors of PTP1B, an enzyme that plays a crucial role in the insulin (B600854) signaling pathway. nih.gov Inhibition of PTP1B by a 5-methyl-5-phenyl-2(5H)-furanone derivative could potentially restore insulin sensitivity, highlighting a possible application in metabolic diseases.

Furthermore, some furanone derivatives have been observed to interfere with bacterial communication systems, a process known as quorum sensing. By disrupting these pathways, the compounds can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov

Table 2: Potential Enzyme Targets and Disrupted Pathways by 2(5H)-Furanone Derivatives

Enzyme/PathwayBiological Consequence of Inhibition/DisruptionReference
Protein-Tyrosine Phosphatase 1B (PTP1B) Potential for anti-diabetic effects through enhancement of insulin signaling. nih.gov
Kinases Inhibition of cell proliferation and induction of apoptosis in cancer cells. nih.gov
Topoisomerase I Interference with DNA replication and repair, leading to cancer cell death. nih.gov
Bacterial Regulatory Proteins Inhibition of biofilm formation and bacterial growth. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 5-methyl-5-phenyl-2(5H)-furanone. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their immediate electronic environment. For 5-methyl-5-phenyl-2(5H)-furanone, one would expect to observe distinct signals for the methyl protons, the protons on the furanone ring, and the protons of the phenyl group. The chemical shifts (δ) of these protons would be indicative of their local environment. For instance, the protons on the phenyl group would typically appear in the aromatic region (around 7.2-7.5 ppm). The protons on the furanone ring would show characteristic shifts, and the methyl protons would appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 5-methyl-5-phenyl-2(5H)-furanone would give a distinct signal. Key signals would include the carbonyl carbon of the lactone ring (typically in the range of 170-180 ppm), the quaternary carbon attached to the methyl and phenyl groups, the carbons of the phenyl ring, the olefinic carbons of the furanone ring, and the methyl carbon.

Table 1: Illustrative ¹H and ¹³C NMR Data for 5-methyl-5-phenyl-2(5H)-furanone

Assignment¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)
C=O-~175
C=CH~7.5 (d)~150
CH=C~6.2 (d)~120
C-Ph-~90
Phenyl-C-~140
Phenyl-CH~7.3-7.4 (m)~125-129
CH₃~1.7 (s)~25

Note: The data in this table is illustrative and represents expected values for a compound with this structure. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of 5-methyl-5-phenyl-2(5H)-furanone, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For 5-methyl-5-phenyl-2(5H)-furanone (C₁₁H₁₀O₂), the calculated exact mass would be compared to the experimentally measured mass. A close match between these two values (typically within a few parts per million) provides strong evidence for the correct molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Under ionization, the molecule breaks apart into smaller, characteristic fragments. The analysis of these fragments can help to piece together the structure of the parent molecule, corroborating the findings from NMR spectroscopy.

Table 2: HRMS Data for 5-methyl-5-phenyl-2(5H)-furanone

ParameterValue
Molecular FormulaC₁₁H₁₀O₂
Calculated Exact Mass174.0681 g/mol
Measured Exact Mass[Experimental Value]
Ionization ModeElectrospray Ionization (ESI) or other

Note: An actual experimental value for the measured exact mass would be obtained from the HRMS analysis.

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

When a suitable single crystal of 5-methyl-5-phenyl-2(5H)-furanone can be grown, X-ray crystallography provides the most definitive structural information. This technique involves diffracting X-rays off the crystal lattice, which produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms in the solid state.

The resulting crystal structure would confirm the connectivity of all atoms, and provide accurate bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry. In the context of furanone derivatives, this technique has been instrumental in establishing the absolute configuration of chiral centers. nih.gov

Table 3: Hypothetical Crystallographic Data for 5-methyl-5-phenyl-2(5H)-furanone

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)90
γ (°)90
Volume (ų)[Value]
Z4

Note: This table presents hypothetical crystallographic parameters. Actual data would be obtained from a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy of 5-methyl-5-phenyl-2(5H)-furanone would show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the lactone ring, typically in the region of 1750-1780 cm⁻¹. Other characteristic peaks would include those for the C=C double bond in the furanone ring and the aromatic C-H and C=C stretching vibrations of the phenyl group.

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C double bond often produce a strong Raman signal. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 4: Key Vibrational Frequencies for 5-methyl-5-phenyl-2(5H)-furanone

Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)
C=O (lactone)IR~1760 (strong)
C=C (aromatic)IR, Raman~1600, ~1450
C=C (furanone)IR, Raman~1650
C-H (aromatic)IR>3000
C-H (aliphatic)IR<3000

Note: These are approximate frequency ranges and the actual values can be influenced by the molecular environment.

Future Directions and Emerging Research Avenues for 2 5h Furanone, 5 Methyl 5 Phenyl

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. For derivatives of γ-butyrolactone (GBL), the parent structure of 2(5H)-Furanone, 5-methyl-5-phenyl-, research is focusing on sustainable manufacturing from renewable resources. nih.govsocietyforscience.org A promising approach involves the use of biomass-derived precursors, such as furfural (B47365), which can be obtained from the acid hydrolysis of lignocellulosic biomass. researchgate.net Furfural can be catalytically oxidized to produce 2-furanones, providing a renewable pathway to GBL and its derivatives. rsc.orgresearchgate.net

Future research for synthesizing 2(5H)-Furanone, 5-methyl-5-phenyl- could explore:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis, which can offer high selectivity and operate under mild conditions.

Flow Chemistry: Developing continuous flow processes that can improve reaction efficiency, safety, and scalability compared to traditional batch methods.

Renewable Starting Materials: Investigating routes that utilize biomass-derived platform chemicals to construct the 5-methyl-5-phenyl substituted furanone ring, reducing reliance on petrochemical feedstocks. societyforscience.orgresearchgate.net For instance, recent developments have highlighted the bio-synthesis of GBL intermediate succinic acid from glucose and CO2. societyforscience.org Another green approach is the catalytic hydrogenation of biomass-derived 2-furanone to yield GBL. rsc.orgresearchgate.net

An efficient synthesis of the related compound 5-hydroxy-2(5H)-furanone has been achieved using a titanium silicate (B1173343) molecular sieve catalyst, showcasing a green chemistry approach that could be adapted. rsc.org

Rational Design of Novel Derivatives via Advanced Computational Modeling

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby accelerating the discovery process. For 2(5H)-Furanone, 5-methyl-5-phenyl-, computational modeling can guide the synthesis of derivatives with enhanced or specific functionalities.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate structural features of furanone derivatives with their biological activities to predict the potency of new designs.

Molecular Docking: Simulating the interaction of furanone derivatives with specific biological targets, such as proteins or enzymes, to understand their mechanism of action and design more potent inhibitors. ccij-online.orgccij-online.org

Density Functional Theory (DFT) Calculations: Investigating the electronic properties of the furanone ring and its substituents to predict reactivity and guide synthetic modifications.

A theoretical study on furanone derivatives as potential inhibitors of the Eag-1 potassium channel, a target in cancer therapy, demonstrated the utility of docking studies to identify promising candidates for synthesis and biological testing. ccij-online.orgccij-online.org Such approaches could be applied to derivatives of 2(5H)-Furanone, 5-methyl-5-phenyl- to explore their therapeutic potential.

Table 1: Calculated Electronic Properties of Furanone Derivatives

Compound Total Energy (au) HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye) Reactivity Trend
2(5H)-Furanone -305.21 -7.12 -1.54 5.58 4.51 Base
5-Methyl-2(5H)-furanone -344.48 -6.89 -1.32 5.57 4.62 Similar to Base
5-Phenyl-2(5H)-furanone -535.78 -6.45 -1.87 4.58 4.78 Enhanced

Data sourced from computational studies. This table is interactive.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 2(5H)-furanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products with diverse biological effects. While furanones are known to interfere with bacterial quorum sensing, their full range of biological targets remains an active area of research. nih.gov

Future investigations for 2(5H)-Furanone, 5-methyl-5-phenyl- should aim to:

Identify Novel Protein Targets: Employing techniques like affinity chromatography and proteomics to pull down and identify cellular proteins that directly interact with the compound.

Elucidate Mechanisms of Action: Using molecular biology and cell-based assays to unravel the downstream signaling pathways affected by the compound. For example, studies on other furanone derivatives have revealed that they can induce cell cycle arrest in cancer cells and interact with DNA. nih.gov

Investigate Anti-infective Properties: Building on the known quorum-sensing inhibition by furanones, research could explore the activity of 2(5H)-Furanone, 5-methyl-5-phenyl- against a broader range of pathogens, including drug-resistant strains. nih.govnih.gov

A patent for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone highlights its utility as a synthetic intermediate, suggesting that derivatives of 2(5H)-Furanone, 5-methyl-5-phenyl- could also serve as valuable building blocks for new therapeutic agents. google.com

Integration of 2(5H)-Furanone, 5-methyl-5-phenyl- into Advanced Materials Science

The γ-butyrolactone ring is a versatile monomer for polymerization. nih.govfrontiersin.org The unique structure of 2(5H)-Furanone, 5-methyl-5-phenyl- makes it an interesting candidate for incorporation into advanced materials.

Potential applications in materials science include:

Functional Polymers: The furanone moiety can be incorporated into polymer backbones or as a pendant group to create materials with specific properties, such as thermal stability, high glass transition temperatures, and solvent resistance. nih.govfrontiersin.org Poly(γ-butyrolactone) (PBL) and its derivatives are of high interest as they are biodegradable and can be chemically recycled back to their monomer units. acs.orgrsc.orgrsc.org

Antifouling Coatings: Furanones isolated from the red alga Delisea pulchra are natural antifouling agents. nih.gov Derivatives of 2(5H)-Furanone, 5-methyl-5-phenyl- could be incorporated into marine paints and coatings for ships and underwater structures to prevent biofouling. nih.gov

Stimuli-Responsive Hydrogels: By hydrolyzing the lactone ring to form water-soluble monomers, furanone-based hydrogels can be created that respond to external stimuli, with potential applications in drug delivery and tissue engineering. nih.govfrontiersin.org

Table 2: Properties of Polymers Derived from γ-Butyrolactone Monomers

Monomer Polymer Glass Transition Temp. (Tg) Key Properties
α-Methylene-γ-butyrolactone (MBL) Poly(α-methylene-γ-butyrolactone) (PMBL) >195°C High thermal stability, heat and solvent resistance. nih.govfrontiersin.org
γ-Methyl-α-methylene-γ-butyrolactone (γ-MMBL) Poly(γ-methyl-α-methylene-γ-butyrolactone) 210-220°C Solubility depends on chirality; isotactic polymer from chiral monomer has poor solubility. frontiersin.org
γ-Butyrolactone (GBL) Poly(γ-butyrolactone) (PGBL) -52 to -42°C Chemically recyclable, biodegradable. acs.org

This table is interactive.

Synergistic Effects in Combinatorial Research Strategies

The combination of 2(5H)-Furanone, 5-methyl-5-phenyl- or its derivatives with existing drugs could lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance.

Future research should focus on:

Combination with Antibiotics: Investigating whether the furanone can potentiate the activity of conventional antibiotics against resistant bacterial strains. Studies have shown that some chiral 2(5H)-furanone sulfones exhibit synergy with aminoglycoside antibiotics against S. aureus. nih.gov

Combination with Antifungal Agents: Exploring synergistic interactions with antifungal drugs to combat fungal infections. A specific furanone derivative, F105, demonstrated synergy with fluconazole (B54011) and terbinafine. nih.gov

Combination with Anticancer Drugs: Assessing the potential of the compound to enhance the cytotoxicity of chemotherapeutic agents, possibly by inhibiting drug efflux pumps or sensitizing cancer cells to apoptosis.

One study reported that a chiral sulfone derivative of 2(5H)-furanone, F105, showed synergistic effects with aminoglycosides like amikacin, gentamicin, and kanamycin (B1662678) against Staphylococcus aureus and also with antifungal agents. nih.gov

Advanced Bioactivity Screening Methodologies and In Vitro Models

To efficiently explore the biological potential of 2(5H)-Furanone, 5-methyl-5-phenyl- and its derivatives, high-throughput and biologically relevant screening methods are essential.

Emerging screening approaches include:

High-Content Screening (HCS): Using automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, providing a detailed phenotypic profile of their activity.

3D Cell Culture Models: Employing spheroids or organoids that more accurately mimic the in vivo environment compared to traditional 2D cell cultures for testing anticancer or other therapeutic activities.

Reporter Gene Assays: Developing specific cell lines with reporter genes (e.g., luciferase or GFP) linked to particular signaling pathways to rapidly screen for compounds that modulate these pathways. Bioassays using Vibrio harveyi reporter strains are commonly used to screen for quorum sensing inhibition. acs.org

Microtiter Plate-Based Biofilm Assays: Utilizing crystal violet staining in microtiter plates to quantify biofilm formation and screen for compounds with antibiofilm activity. acs.org

The National Cancer Institute (NCI) has previously selected various 2-furanone derivatives for screening against their 60-cell line panel, demonstrating a pathway for evaluating the anticancer potential of new compounds. nih.gov

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